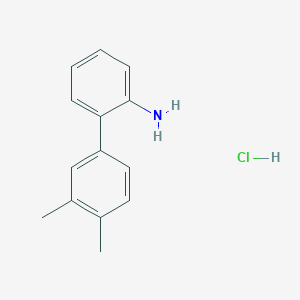

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

Description

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a substituted biphenylamine derivative characterized by two methyl groups at the 3' and 4' positions of the biphenyl ring and an amine group at the 2-position, forming a hydrochloride salt. The methyl substituents likely enhance lipophilicity compared to polar substituents (e.g., -OH or -Cl), influencing solubility and bioavailability .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAVUEGSQXAONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374385 | |

| Record name | 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049745-38-1 | |

| Record name | 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049745-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

- The amine precursor, 3',4'-dimethylbiphenyl-2-ylamine, is synthesized by coupling reactions involving substituted biphenyl intermediates.

- The free amine is treated with hydrochloric acid in an appropriate solvent system under controlled temperature and stirring to produce the hydrochloride salt.

- Purification typically involves crystallization or recrystallization to achieve high purity.

Industrial Production Methods

- Large-scale production mirrors laboratory methods but is optimized for yield and purity.

- Multiple purification steps such as filtration, washing, and crystallization are employed.

- Reaction parameters such as temperature, solvent choice, and acid concentration are carefully controlled to maximize product quality.

Detailed Reaction Mechanisms and Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| Biphenyl amine synthesis | Coupling of substituted biphenyl intermediates | Formation of 3',4'-dimethylbiphenyl-2-ylamine |

| Salt formation | Reaction with HCl in solvent (e.g., ethanol, DCM) | Conversion to hydrochloride salt under mild heating |

| Purification | Filtration, washing, crystallization | Isolation of pure hydrochloride salt |

- The hydrochloride salt is typically formed by adding hydrochloric acid to the free amine dissolved in a suitable solvent.

- The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete salt formation without decomposition.

Reaction Analysis and Research Findings

- The hydrochloride salt formation is a straightforward acid-base reaction, but optimization of conditions affects yield and purity.

- The compound can undergo various transformations such as oxidation, reduction, and electrophilic aromatic substitution, indicating the importance of protecting groups and reaction conditions during synthesis.

- Research on related biphenyl amines demonstrates that mild and practical synthetic routes using diazotization and coupling reactions can be efficient for biphenyl formation, which may be adapted for 3',4'-dimethyl derivatives.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 3',4'-dimethylbiphenyl or substituted biphenyl intermediates |

| Key Reaction | Formation of biphenyl amine via coupling or reduction of nitro precursors |

| Salt Formation | Reaction of free amine with hydrochloric acid under controlled conditions |

| Reaction Conditions | Mild to moderate temperature (room temp to ~80 °C), suitable solvents (ethanol, DCM, etc.) |

| Purification | Filtration, washing, crystallization |

| Industrial Scale | Similar reaction conditions with optimization for yield and purity, multi-step purification |

| Alternative Routes | Decarboxylation coupling, catalytic hydrogenation of nitro biphenyl intermediates |

| Common Reagents | Hydrochloric acid, catalysts for coupling/hydrogenation, solvents like ethanol, toluene |

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Organic Electronics

Dye Sensitized Solar Cells (DSSCs)

In the realm of organic electronics, 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride has potential applications in dye-sensitized solar cells (DSSCs). Organic compounds like this can serve as dyes that absorb sunlight and convert it into electrical energy. Their ability to form stable films and their tunable electronic properties make them suitable candidates for enhancing the efficiency of solar cells .

Liquid Crystals

The compound may also find applications in liquid crystal technologies, which are crucial for display technologies. The structural characteristics of biphenylamines contribute to their effectiveness as liquid crystal materials, which can be manipulated to control light and display information on screens .

Materials Science

Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronic devices. The incorporation of such amine compounds can enhance the conductivity and stability of polymer matrices, leading to improved performance in electronic applications .

Fluorescent Dyes

The compound's fluorescent properties make it a candidate for use in fluorescent dyes, which are employed in various imaging and labeling techniques in biological research. The ability to emit light upon excitation makes these compounds valuable for visualizing cellular processes and structures in microscopy .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Notes:

- Lipophilicity : Methyl groups in 3',4'-Dimethyl-biphenyl-2-ylamine HCl increase logP compared to methoxy (-OCH₃) or chloro (-Cl) analogs, favoring passive diffusion across biological membranes .

- Reactivity : Electron-donating methyl groups may stabilize intermediates in Suzuki-Miyaura coupling reactions, whereas electron-withdrawing Cl or F substituents could slow such processes .

- Stability : Fluorinated analogs (e.g., 3'-F derivative) exhibit enhanced metabolic stability due to C-F bond strength, making them viable for in vivo applications .

Biological Activity

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16ClN

- Molecular Weight : 233.73 g/mol

- CAS Number : 1049745-38-1

The compound features a biphenyl structure with two methyl groups at the 3' and 4' positions, along with an amine functional group, which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through interactions with proteins and enzymes. The compound can alter enzyme activities by binding to specific sites, which may lead to changes in metabolic pathways or cellular signaling processes. The exact molecular targets can vary based on the experimental context.

Applications in Research

This compound is utilized in various scientific fields, including:

- Biochemistry : Studied for its role in protein interactions and enzyme activity modulation.

- Pharmacology : Investigated as a potential precursor for drug development due to its biological properties.

- Toxicology : Evaluated for its safety profile and potential toxic effects in animal studies.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dimethylbiphenyl | Lacks amine group | Limited biological studies |

| 3,4-Dimethylphenylamine | Lacks biphenyl moiety | Less explored in enzyme interaction |

| 2-Aminobiphenyl | Lacks dimethyl groups | Associated with carcinogenic properties |

This compound is unique due to its specific structural features that confer distinct chemical properties, making it particularly useful in specialized research applications.

In Vitro Studies

Recent computational studies have highlighted the importance of molecular modeling in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. These models help identify potential metabolic pathways and interactions with key enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : Common synthetic routes involve Suzuki-Miyaura coupling for biphenyl scaffold assembly, followed by amine group introduction via Buchwald-Hartwig amination or reduction of nitro precursors. Intermediates are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, biphenyl derivatives are analyzed via aromatic proton splitting patterns (e.g., para-substituted methyl groups show distinct singlet signals in ¹H NMR) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility is determined by gravimetric analysis in solvents like water, DMSO, and ethanol. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation byproducts. Hydrochloride salts typically exhibit improved aqueous solubility but may degrade under acidic conditions, necessitating pH-controlled storage .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₁₆ClN expected [M+H]⁺ = 234.1048). FT-IR identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for amine). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (Pd/C vs. Pd(OAc)₂), temperature, and solvent polarity. For example, using DMF as a solvent at 80°C with triethylamine as a base reduces dimerization byproducts. Reaction progress is monitored via TLC and GC-MS to terminate at optimal conversion .

Q. What computational models predict the biological activity of 3',4'-Dimethyl-biphenyl-2-ylamine derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target receptors (e.g., dopamine or serotonin transporters). QSAR models correlate substituent effects (e.g., methyl group position) with logP and pKa values to forecast bioavailability. MD simulations assess membrane permeability .

Q. How do structural modifications at the 2-amine position influence the compound's pharmacokinetic profile?

- Methodological Answer : Substituents like acetyl or benzyl groups are introduced via acylation/alkylation, followed by in vitro ADMET assays. HepG2 cell models measure metabolic stability, while Caco-2 monolayers evaluate intestinal absorption. Hydrophobic groups enhance BBB penetration but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data for similar biphenylamine derivatives?

- Methodological Answer : Meta-analysis of published IC₅₀ values identifies outliers due to assay variability (e.g., cell line differences). Replicating studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) reduces discrepancies. Cross-validation with orthogonal methods (e.g., SPR vs. fluorescence polarization) confirms binding affinities .

Methodological Considerations

- Contradictions in Evidence : For example, hydrochloride salts may show variable stability in aqueous media depending on counterion interactions . Researchers should conduct pre-formulation studies tailored to their experimental conditions.

- Safety Protocols : Handle amine hydrochlorides in fume hoods due to potential respiratory irritation. Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.